2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide
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Overview
Description
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a mercapto group, a methyl group, and an acetamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole intermediate with thiourea under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazole derivative with o-tolyl acetic acid chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted acetamides.
Scientific Research Applications
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive compounds and materials.
Mechanism of Action
The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the o-tolyl acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4OS |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N4OS/c1-8-5-3-4-6-9(8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18) |
InChI Key |
ZXPFKAKOMWYQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=NNC(=S)N2C |
Origin of Product |
United States |
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